2-Ethyl-6-hydroxybenzoic acid
Overview
Description
2-Ethyl-6-hydroxybenzoic acid is an aromatic carboxylic acid with a hydroxyl group and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-hydroxybenzoic acid can be synthesized through the esterification of salicylic acid with ethyl alcohol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of salicylic acid with ethyl alcohol, followed by hydrolysis to yield the desired product. This process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-6-oxo-benzoic acid.
Reduction: Formation of 2-ethyl-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-6-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food preservatives due to its chemical stability and bioactive properties
Mechanism of Action
The mechanism of action of 2-ethyl-6-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antimicrobial Activity: It can disrupt bacterial cell membranes and inhibit the synthesis of essential biomolecules.
Comparison with Similar Compounds
Salicylic Acid: A precursor to 2-ethyl-6-hydroxybenzoic acid, known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular bioactivities that are not observed in its similar compounds .
Properties
IUPAC Name |
2-ethyl-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOLDCKNVWTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501068 | |
Record name | 2-Ethyl-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59681-42-4 | |
Record name | 2-Ethyl-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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